molecular formula C17H15N5O2 B2593709 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)indolizine-2-carboxamide CAS No. 2034440-60-1

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)indolizine-2-carboxamide

Cat. No. B2593709
CAS RN: 2034440-60-1
M. Wt: 321.34
InChI Key: QOFAVALUPKLOHV-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)indolizine-2-carboxamide is a useful research compound. Its molecular formula is C17H15N5O2 and its molecular weight is 321.34. The purity is usually 95%.
BenchChem offers high-quality N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)indolizine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)indolizine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compounds in Pharmaceuticals and Agrochemicals

Heterocyclic compounds, particularly those containing nitrogen such as pyrroles, pyridines, and indoles, play a significant role in the development of pharmaceuticals and agrochemicals due to their high biological activities. These compounds are used in a wide range of applications, from herbicides and insecticides to vitamins and pharmaceuticals. For instance, pyridine bases are utilized in the production of herbicides and vitamins like nicotinic acid, while pyrazines find their application in flavors, fragrances, and pharmaceutical intermediates. The importance of these nitrogen-containing heterocyclic compounds in the pharmaceutical industry is underscored by their use in the synthesis of complex pharmaceutical ingredients, which are increasing rapidly each year (Higasio & Shoji, 2001).

Antimycobacterial Activity of Substituted Isosteres

Substituted isosteres of pyridine and pyrazine, incorporating 1,2,4-oxadiazole rings, have demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis. These compounds, designed as carboxylic acid isosteres, have shown varying degrees of potency, with some exhibiting activities surpassing that of the standard drug pyrazinamide. This highlights the potential of such heterocyclic compounds in the development of new antimycobacterial agents (Gezginci, Martin, & Franzblau, 1998).

Synthesis of Indolizine and Related Compounds

The synthesis of indolizine derivatives, such as 2-acetyl-3-(phenylamino)indolizine-1-carboxamide, has been achieved through one-pot domino reactions. This method involves the reaction of alkyl or aryl isocyanides with pyridine-2-carbaldehyde in the presence of acetoacetanilide, demonstrating the versatility of heterocyclic compounds in synthetic chemistry. Such methodologies provide efficient routes to various heterocyclic structures, which are valuable in medicinal chemistry for their potential biological activities (Ziyaadini et al., 2011).

Recyclization Products in Heterocyclic Synthesis

Recyclization of 5-alkyl(aryl)amino-2-(3-phthalimidopropyl)-1,3-oxazole-4-carbonitriles with hydrazine hydrate has led to the formation of N-alkyl(aryl)-3-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxamides. These compounds serve as intermediates for synthesizing various condensed tricyclic nitrogenous structures, showcasing the complexity and diversity achievable in heterocyclic chemistry. Such synthetic strategies are fundamental in the exploration of new therapeutic agents with potential biological applications (Chumachenko, Shablykin, & Brovarets, 2013).

properties

IUPAC Name

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]indolizine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c1-21-7-4-6-14(21)16-19-15(24-20-16)10-18-17(23)12-9-13-5-2-3-8-22(13)11-12/h2-9,11H,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFAVALUPKLOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CN4C=CC=CC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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